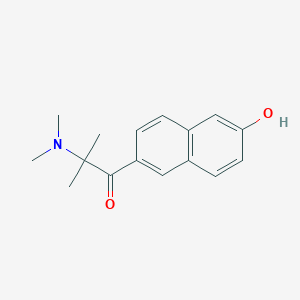
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to participate in diverse chemical reactions and its potential biological activities.
Preparation Methods
The synthesis of 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves multiple steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to certain biomolecules and emits light upon excitation, allowing for the visualization of cellular processes . The pathways involved in its mechanism of action include the absorption of light energy, excitation of electrons, and subsequent emission of light at a different wavelength.
Comparison with Similar Compounds
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
2-(6-Hydroxynaphthalen-2-yl)propanoic acid: This compound has a similar naphthalene structure but differs in its functional groups and chemical properties.
3-(6-Hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid: Another related compound with a naphthalene core, but with different substituents and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
834914-11-3 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-16(2,17(3)4)15(19)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,18H,1-4H3 |
InChI Key |
QSCBHZVDKMVTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC2=C(C=C1)C=C(C=C2)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
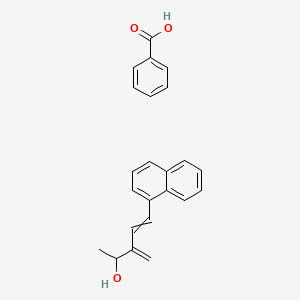
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
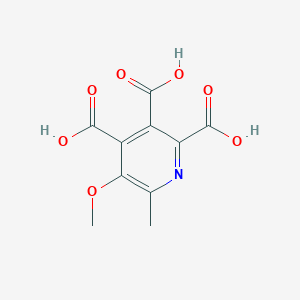

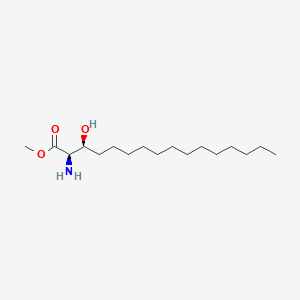
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
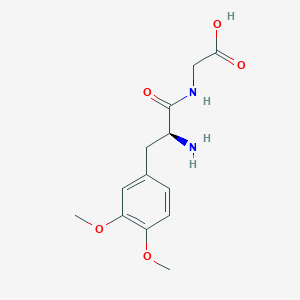
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
